腺苷,N-(三苯甲基)-5'-O-(三苯甲基)-

描述

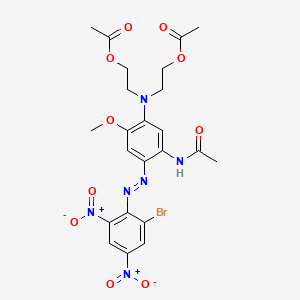

Adenosine is an endogenous nucleoside formed by the breakdown of adenosine triphosphate (ATP). It plays a crucial role in energy transfer as well as signal transduction in the body . Triphenylmethyl, on the other hand, is a common protecting group used in organic synthesis .

Molecular Structure Analysis

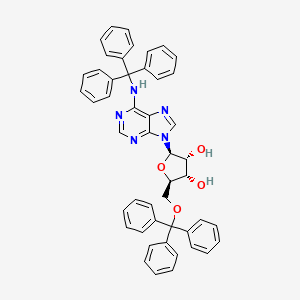

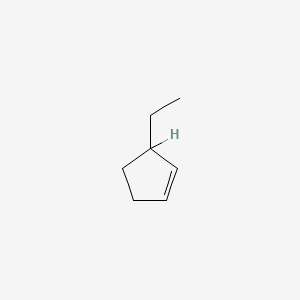

Adenosine consists of an adenine attached to a ribose sugar molecule via a β-N9-glycosidic bond . Triphenylmethyl is a trivalent carbon atom attached to three phenyl groups . The specific structure of “Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)-” would likely involve the attachment of the triphenylmethyl groups to the adenosine molecule, but without specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis

Triphenylmethyl radicals are known to participate in a variety of chemical reactions, including homolytic cleavage and formation of C−H, C−OH, or C−X bonds . Adenosine, being a part of many biological molecules, is involved in numerous biochemical reactions .科学研究应用

生物学作用和应用

分子功能:腺苷作为 S-腺苷蛋氨酸 (SAM) 的一部分,在各种生化过程中起着至关重要的作用。SAM 在甲基转移酶催化的反应中充当主要的生物甲基供体。它还用作各种生物合成途径中亚甲基、氨基、核糖基和氨基丙基的来源,突出了其多样化的分子功能 (Fontecave、Atta 和 Mulliez,2004)。

临床应用:腺苷有几种临床应用。它用于麻醉以减轻神经性疼痛和痛觉过敏,类似于吗啡或氯胺酮。它还用于手术中诱导低血压,并用于心脏病学中作为肺动脉高压的肺血管扩张剂。此外,腺苷有助于阵发性室上性心动过速的诊断和治疗,并有助于冠状动脉疾病的准确诊断 (Agteresch、Dagnelie、van den Berg 和 Wilson,1999)。

在视网膜血管生成中的作用:腺苷在正常血管生成和氧诱导性视网膜病变 (OIR) 期间在新生儿狗内视网膜中起着重要作用。它与血管发育的调节有关,并且可能在早产儿视网膜病变 (ROP) 等疾病中具有治疗潜力 (Lutty、Merges 和 McLeod,2000)。

电生理学影响:腺苷作为一种抗心律失常剂,具有非常短的半衰期和特定的膜受体介导的作用。它对心肌的电生理影响很大,尤其是在治疗心律失常方面 (Lerman 和 Belardinelli,1991)。

调节先天免疫反应:腺苷调节各种炎症状态(如慢性疾病(癌症、哮喘)和急性疾病(败血症、急性肺损伤))中的先天免疫反应。它通过与先天免疫细胞上的不同类型的腺苷受体结合发挥这些作用 (Kumar 和 Sharma,2009)。

组织功能调节:腺苷作为腺嘌呤核苷酸去磷酸化的产物,调节各种生理功能,包括神经传递、血管舒张、增殖和细胞死亡。它有助于在缺血等应激条件下保护细胞 (Borowiec、Lechward、Tkacz-Stachowska 和 Składanowski,2006)。

分子医学应用:腺苷作为分子医学中的信号分子具有重要作用。它作为遗传密码的分子组成部分,并且是 ATP 的一部分,ATP 是生物反应的通用能量货币。腺苷信号在室上性心动过速等疾病的治疗中至关重要 (Eltzschig,2013)。

嘌呤受体功能:腺苷在脑干心血管控制中充当神经调节剂。它通过作用于孤束核 (NTS) 和后脑区中的受体来影响心率和血压 (Tseng、Biaggioni、Appalsamy 和 Robertson,1988)。

作用机制

Target of Action

The primary targets of Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- are the adenosine receptors, specifically A1 and A2 . These receptors are coupled to potassium channels by a guanine nucleotide-binding protein in supraventricular tissue .

Mode of Action

Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- acts as a direct agonist at these specific cell membrane receptors . It depresses the activity of the sinoatrial (SA) and atrioventricular (AV) nodes and antagonizes the cyclic adenosine monophosphate (cAMP)-mediated catecholamine stimulation of ventricular muscle . This results in negative chronotropy (slowing of the heart rate) and dromotropy (slowing of conduction velocity within the AV node) .

Biochemical Pathways

The compound’s action affects the pathways related to cardiac rhythm regulation. By depressing SA and AV nodal activity, it influences the electrical conduction system of the heart . This can lead to a decrease in heart rate and potentially terminate certain types of tachycardia.

Pharmacokinetics

The pharmacokinetics of Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- is characterized by rapid onset and short duration of action . It must be administered intravenously for effective absorption . The compound is metabolized by red blood cells and endothelial cells, and its half-life is approximately 10 seconds .

Result of Action

The molecular and cellular effects of the compound’s action include the depression of SA and AV nodal activity, antagonism of cAMP-mediated catecholamine stimulation of ventricular muscle, and the opening of potassium channels . These effects can lead to a decrease in heart rate and the termination of certain types of tachycardia.

未来方向

Adenosine and its receptors are being studied for their potential therapeutic applications in various diseases, including cardiovascular diseases . The use of triphenylmethyl groups in the synthesis of complex organic molecules is also an active area of research . The specific compound “Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)-” may have unique properties and applications that could be explored in future studies.

属性

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(tritylamino)purin-9-yl]-5-(trityloxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H41N5O4/c54-42-40(31-56-48(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)57-46(43(42)55)53-33-51-41-44(49-32-50-45(41)53)52-47(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-30,32-33,40,42-43,46,54-55H,31H2,(H,49,50,52)/t40-,42-,43-,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQGEEYNQDRTDY-QQJAHVSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H41N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Chloromethyl)benzo[b]thiophene](/img/structure/B1593900.png)

![Ethanone, 1-[4-(pentyloxy)phenyl]-](/img/structure/B1593914.png)

![Chromate(1-), [6-(amino-kappaN)-5-[[2-(hydroxy-kappaO)-4-nitrophenyl]azo-kappaN1]-1-naphthalenesulfonato(3-)]hydroxy-, sodium, (T-4)-](/img/structure/B1593922.png)